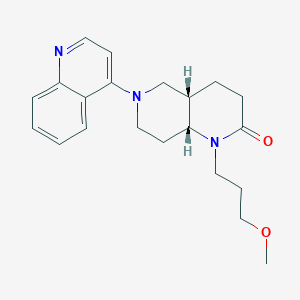
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylonitrile family and is known for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the inhibition of enzyme activity by binding to the active site of the enzyme. It acts as a competitive inhibitor by mimicking the substrate of the enzyme and preventing its catalytic activity. The exact mechanism of inhibition varies depending on the target enzyme, but it generally involves the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and phosphodiesterases. It has also been found to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2. In addition, it has been shown to inhibit the replication of several viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile in lab experiments include its potent inhibitory activity against a range of enzymes, its fluorescent properties, and its potential applications in medicinal chemistry and biochemistry. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its high cost.
Orientations Futures
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile. One direction is to explore its potential applications in materials science, such as in the development of fluorescent sensors and probes. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the reaction of 4-ethoxy-3-iodobenzaldehyde and 2-aminobenzimidazole with acrylonitrile in the presence of a base catalyst. The reaction mechanism involves the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acrylonitrile to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a fluorescent probe for imaging studies in biological systems.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLDLFYPUAVAQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
![4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)


![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305327.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)